molecular formula C32H46O5 B1590801 ganoderic acid T-Q CAS No. 112430-66-7

ganoderic acid T-Q

Cat. No.: B1590801
CAS No.: 112430-66-7
M. Wt: 510.7 g/mol
InChI Key: JVABUELIHJXLKP-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ganoderic acid T-Q, a natural product found in Ganoderma lucidum, primarily targets the process of tubulin polymerization . It also inhibits the proliferation of HCT-116 cells, a human colon carcinoma cell line .

Mode of Action

This compound interacts with its targets by stimulating tubulin polymerization . This interaction results in the inhibition of tumor invasion in vitro and metastasis in vivo . It also suppresses the migration of 95-D cells, a highly metastatic human lung tumor cell line .

Biochemical Pathways

This compound affects the mevalonate pathway, which is responsible for the biosynthesis of terpenoids . This pathway uses acetyl-coenzyme A as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA, and subsequently reduced to form mevalonate . The downstream effects include the formation of isopentenyl-diphosphate and its double bond isomer dimethylallyl pyrophosphate, which further condenses to form sesquiterpenes, triterpenes, and steroids .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cancer cell invasion in vitro and metastasis in vivo . It effectively inhibits the nuclear translocation of nuclear factor-KB and the degradation of inhibitor of KB-α, which leads to down-regulated expression of matrix metalloproteinase-9, inducible nitric oxide synthase, and urokinase-type plasminogen activator .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis of Ganoderic acids, including this compound, can be regulated by environmental factors such as nutritional conditions, physical means, and single chemical or biological signals . Various signaling molecules such as ROS, Ca 2+, NO, H 2 S, cAMP, and others are involved in this compound biosynthesis regulation in response to environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderic acid T-Q is primarily obtained through the cultivation of Ganoderma lucidum. The production involves submerged fermentation, which is preferred over solid-state fermentation due to its efficiency and control over the quality of the product. The optimal conditions for submerged fermentation include a dynamic culture stage followed by a static culture stage . The use of supercritical carbon dioxide extraction has also been explored to yield high-purity this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the culture conditions to maximize yield. This includes controlling factors such as pH, temperature, and oxygen supply. The use of bioreactors and advanced fermentation techniques has significantly improved the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Ganoderic acid T-Q undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities .

Comparison with Similar Compounds

Ganoderic acid T-Q is unique among ganoderic acids due to its specific structural features and biological activities. Similar compounds include:

Compared to these compounds, this compound shows a broader range of pharmacological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-25,27H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,27+,30-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVABUELIHJXLKP-JBOPJBCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164932
Record name (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112430-66-7
Record name (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112430-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ganoderic acid T-Q
Reactant of Route 2
ganoderic acid T-Q
Reactant of Route 3
ganoderic acid T-Q
Reactant of Route 4
Reactant of Route 4
ganoderic acid T-Q
Reactant of Route 5
Reactant of Route 5
ganoderic acid T-Q
Reactant of Route 6
Reactant of Route 6
ganoderic acid T-Q
Customer
Q & A

Q1: How do Ganoderma triterpenoids interact with neuraminidase, and what are the downstream effects?

A1: Unfortunately, the abstract provided for the paper "Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design" does not specify the exact mechanism of interaction between Ganoderma triterpenoids and neuraminidase []. Further research and access to the full text are needed to understand the downstream effects of this interaction.

Q2: Can you elaborate on the tubulin polymerization-stimulating activity of Ganoderma triterpenoids?

A2: Similar to the previous question, the provided abstract for the paper "Tubulin polymerization-stimulating activity of Ganoderma triterpenoids" lacks details about the specific mechanism by which these compounds stimulate tubulin polymerization []. More information is required from the full text to elaborate on this activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.